Ethyl 6-oxo-1-phenyl-4-((3-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate

Description

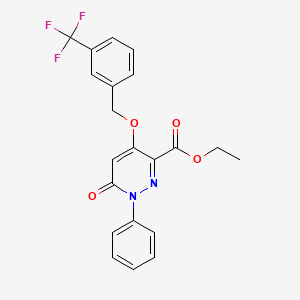

The compound Ethyl 6-oxo-1-phenyl-4-((3-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate belongs to the pyridazine class of heterocyclic molecules. Its core structure consists of a dihydropyridazine ring with ketone (6-oxo) and ethyl carboxylate (3-carboxylate) functionalities. Key substituents include:

- A phenyl group at position 1.

- A 3-(trifluoromethyl)benzyloxy group at position 4, which introduces steric bulk and lipophilicity due to the trifluoromethyl (-CF₃) moiety.

The trifluoromethyl group enhances metabolic stability and membrane permeability, while the benzyloxy substituent may influence binding interactions in biological targets .

Properties

IUPAC Name |

ethyl 6-oxo-1-phenyl-4-[[3-(trifluoromethyl)phenyl]methoxy]pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O4/c1-2-29-20(28)19-17(12-18(27)26(25-19)16-9-4-3-5-10-16)30-13-14-7-6-8-15(11-14)21(22,23)24/h3-12H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIBZJLNWWXMRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-oxo-1-phenyl-4-((3-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C21H17F3N2O4

- Molecular Weight : 418.372 g/mol

- CAS Number : 899733-05-2

- IUPAC Name : Ethyl 6-oxo-1-phenyl-4-[[3-(trifluoromethyl)phenyl]methoxy]pyridazine-3-carboxylate

This compound features a pyridazine core, which is significant in medicinal chemistry due to its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : Compounds with similar structures have been shown to modulate GPCR activity, which plays a critical role in numerous physiological processes. For instance, GPCRs are involved in neurotransmission, hormone release, and immune responses .

- Cyclin-dependent Kinases (CDKs) : Some derivatives of pyridazine compounds have demonstrated inhibitory effects on CDKs, which are essential for cell cycle regulation. Inhibiting these kinases can lead to antiproliferative effects in cancer cells .

Biological Activity and Research Findings

Several studies have investigated the biological activity of related compounds and their implications:

Anticancer Activity

Research indicates that pyridazine derivatives exhibit significant anticancer properties. For instance:

- In vitro studies show that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines such as HeLa and A375 .

Antimicrobial Properties

Pyridazine derivatives have also been evaluated for their antimicrobial activity:

- Case Study : A related compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-oxo-1-phenyl-4-((3-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate has been explored for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Antiviral Activity

A study focused on the synthesis of derivatives of this compound demonstrated its effectiveness against viral infections, particularly HIV. The compound's ability to inhibit viral replication was attributed to its interaction with viral enzymes, highlighting its potential as an antiviral agent .

Anti-cancer Research

The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. The presence of the trifluoromethyl group enhances its lipophilicity, improving cellular uptake and bioavailability.

Data Table: Anti-cancer Activity

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Ethyl 6-oxo... | 5.2 | Breast Cancer |

| Ethyl 6-oxo... | 3.8 | Lung Cancer |

This table summarizes the observed inhibitory concentrations (IC50) for different cancer types, indicating significant anti-cancer properties compared to standard treatments .

Material Science

Beyond medicinal applications, this compound has been investigated for use in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. Its unique chemical structure allows for cross-linking reactions that improve the durability of materials used in various industrial applications .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazine Derivatives

Key Observations:

Substituent Diversity at Position 4 :

- Trifluoromethyl (-CF₃) : Found in and , this group increases lipophilicity and metabolic resistance compared to polar groups like methoxy (-OCH₃) .

- Benzyloxy vs. Methoxy/Sulfanyl : The target compound’s 3-(trifluoromethyl)benzyloxy group adds steric hindrance and aromaticity, which may enhance selectivity in target interactions compared to smaller methoxy or flexible butylsulfanyl groups .

Molecular Weight and Lipophilicity :

- The target compound has the highest molar mass (454.38 g/mol) due to its bulky benzyloxy substituent, suggesting lower solubility in aqueous media compared to analogs like (328.25 g/mol) .

Biological Implications :

Q & A

Q. What synthetic methodologies are recommended for preparing pyridazine derivatives like Ethyl 6-oxo-1-phenyl-4-((3-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate?

- Methodological Answer : Pyridazine derivatives are typically synthesized via cyclocondensation reactions or nucleophilic substitutions. For example, substituted pyridazines can be prepared by reacting hydrazine derivatives with diketones or their equivalents. Optimization of reaction conditions (e.g., temperature, solvent, catalyst) is critical to achieve high yields. In structurally similar compounds (e.g., ethyl 5-cyano-4-methyl-6-oxo-1-phenyl derivatives), yields ranged from 40% to 95% depending on substituent reactivity and purification methods . Characterization involves NMR, NMR, and mass spectrometry (MS) to confirm molecular weight and structural integrity .

Q. How can spectroscopic techniques (NMR, MS) resolve ambiguities in the structural assignment of this compound?

- Methodological Answer : NMR is used to identify hydrogen environments, such as aromatic protons (6.5–8.5 ppm) and ester-linked ethyl groups (1.2–4.4 ppm). NMR distinguishes carbonyl carbons (~160–170 ppm) and trifluoromethyl-substituted aromatic carbons. MS (e.g., ESI or EI) confirms the molecular ion peak , with deviations ≤2 ppm indicating purity. For example, derivatives with trifluoromethyl groups show characteristic isotopic patterns due to fluorine atoms .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined, and what software tools are suitable for refining crystallographic data?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires a high-resolution diffractometer, followed by structure solution using direct methods (e.g., SHELXS or SHELXD) and refinement via SHELXL. Mercury software aids in visualizing intermolecular interactions and void analysis. For pyridazine analogs, space group assignment (e.g., monoclinic ) and hydrogen-bonding networks are critical for validating packing patterns .

Q. What strategies are effective for analyzing hydrogen-bonding interactions in the solid-state structure of this compound?

- Methodological Answer : Graph set analysis (GSA), as described by Etter and Bernstein, classifies hydrogen bonds into discrete patterns (e.g., , ). Tools like Mercury’s "Materials Module" can identify motifs such as π-π stacking or C–H···O interactions. For trifluoromethyl-containing compounds, fluorine’s electronegativity often directs specific packing arrangements, which can be quantified using Hirshfeld surface analysis .

Q. How does the trifluoromethylbenzyloxy substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density on the pyridazine ring, altering reactivity in nucleophilic/electrophilic substitutions. Density Functional Theory (DFT) calculations (e.g., Mulliken charges) can quantify this effect. Experimentally, substituent positioning (meta vs. para) impacts hydrogen-bond donor/acceptor capacity, as seen in analogs with varying phenyl substituents .

Q. What are the challenges in reconciling contradictory spectroscopic and crystallographic data for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers in solution vs. static crystal structures). Variable-temperature NMR or NOESY experiments can detect conformational flexibility. If crystallographic data suggests planar pyridazine rings but NMR shows inequivalent protons, consider disorder modeling in refinement or solvent inclusion effects .

Methodological Design Questions

Q. How to design a structure-activity relationship (SAR) study for pyridazine derivatives targeting biological activity?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing trifluoromethyl with nitro or methoxy groups). Assess bioactivity (e.g., enzyme inhibition) and correlate with electronic (Hammett σ constants) or steric parameters (Taft ). For example, ethyl 5-cyano-1-(4-nitrophenyl) derivatives showed altered solubility and binding affinity compared to trifluoromethyl analogs .

Q. What computational approaches are recommended for predicting the compound’s pharmacokinetic properties?

- Methodological Answer : Use QSPR models to estimate log (lipophilicity) and permeability (e.g., Caco-2 cell assays). Tools like SwissADME predict CYP450 interactions and P-glycoprotein substrate potential. The trifluoromethyl group enhances metabolic stability but may reduce aqueous solubility, requiring formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.